N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a unique structure combining benzimidazole, thiazole, and cinnamamide moieties
Mechanism of Action
Target of action
Compounds with imidazole rings, such as this one, are often involved in interactions with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The presence of an imidazole ring could facilitate hydrogen bonding with target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the cinnamamide moiety is attached via an amide coupling reaction using cinnamic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the carbonyl group to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole derivatives: Used in various therapeutic applications due to their ability to modulate enzyme activity.
Cinnamamide derivatives: Explored for their anti-inflammatory and anticancer potential.
Uniqueness
N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is unique due to its combination of three distinct pharmacophores, each contributing to its overall biological activity. This multi-functional nature makes it a promising candidate for developing new therapeutic agents with enhanced efficacy and reduced side effects.
Properties
IUPAC Name |
(E)-N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c29-20(11-10-16-6-2-1-3-7-16)26-22-24-17(15-31-22)14-21(30)28-13-12-27-19-9-5-4-8-18(19)25-23(27)28/h1-11,15H,12-14H2,(H,24,26,29)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVOTNVGINSYLB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=CSC(=N4)NC(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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